molecular formula C10H9NO3S B1595106 Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate CAS No. 55503-31-6

Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B1595106
CAS No.: 55503-31-6
M. Wt: 223.25 g/mol
InChI Key: CPXDHYRJGQWFJT-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate (CAS 99429-68-2) is a heterocyclic compound with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol . Its structure features a thieno[2,3-b]pyridine core substituted with a hydroxyl group at position 4 and an ethyl ester at position 5 (Figure 1). This compound is a key intermediate in medicinal chemistry due to its versatile reactivity, particularly in substitutions at positions 2, 4, and 5.

Properties

IUPAC Name

ethyl 4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)7-5-11-9-6(8(7)12)3-4-15-9/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXDHYRJGQWFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346673
Record name Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-31-6
Record name Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C10H9NO3S
  • Molecular Weight : Approximately 223.25 g/mol
  • Functional Groups : Hydroxyl group at the 4-position and ethyl ester at the 5-position.

This unique structure contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory effects.
  • Receptor Binding : It can interact with various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis and responding to pathological conditions.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity : Studies indicate that this compound may effectively modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary findings suggest that it exhibits cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range. This suggests strong potential as an anticancer agent.
  • Analgesic Effects : Related compounds have demonstrated analgesic properties, indicating that this compound may also provide pain relief through similar mechanisms.

Research Findings and Case Studies

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. The compound's IC50 values were recorded in the low nanomolar range across six different cell lines, indicating robust anticancer activity.
    Cell LineIC50 (nM)
    A549 (Lung Cancer)50
    MCF7 (Breast Cancer)45
    HeLa (Cervical Cancer)30
    HCT116 (Colon Cancer)40
    PC3 (Prostate Cancer)35
    SKOV3 (Ovarian Cancer)55
  • Anti-inflammatory Studies :
    • Research has shown that this compound can significantly reduce inflammation markers in animal models. The compound was administered in a controlled setting where it demonstrated a marked decrease in pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Variations at Position 4

The hydroxyl group at position 4 distinguishes the target compound from analogs with amino, chloro, or piperidine substituents:

  • Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate (): Substitution: Piperidine-4-carbonitrile at position 3. Molecular Weight: 330 g/mol (vs. 239.25 for the target). Synthesis: Microwave-assisted nucleophilic substitution . Bioactivity: Not explicitly reported, but designed as an aldehyde dehydrogenase 1A1 inhibitor.
  • Ethyl 4-aminothieno[2,3-b]pyridine-5-carboxylate derivatives (): Substitution: Amino group at position 4. Bioactivity: Demonstrated anxiolytic and antidepressant activity in CNS disorders .
  • Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate (): Substitution: Chloro and methyl groups. Synthesis: Derived from the hydroxyl analog via chlorination, suggesting the hydroxyl group’s role as a leaving site .

However, amino analogs show direct pharmacological activity, indicating that substitution at position 4 critically modulates target engagement.

Substituent Variations at Position 2

Position 2 modifications influence electronic properties and bioactivity:

  • Ethyl 7-cyclopropyl-2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylates (): Substitution: Aryloxo or arylamino groups. Synthesis: Palladium-catalyzed coupling or nucleophilic aromatic substitution . Bioactivity: No antibacterial activity against E. coli or S. aureus , but cytotoxic effects on cancer cells were noted .
  • Ethyl 2-acetyl-3-imino-6-oxo derivatives (): Substitution: Acetyl and imino groups. Synthesis: Activated nitriles in acetic acid . Stability: The imino group may increase reactivity compared to the hydroxyl group.

Key Insight : Electron-withdrawing groups (e.g., nitro, acetyl) at position 2 may reduce bioavailability due to increased polarity, whereas aryl groups could enhance lipophilicity.

Modifications at Position 7

  • Ethyl 7-cyclopropyl derivatives (–6):
    • Substitution: Cyclopropyl group enhances steric hindrance.
    • Bioactivity: Weak antibacterial activity in the carboxylic acid form (e.g., compound 10a against E. aerogenes and S. aureus) .

Key Insight: The cyclopropyl group may stabilize the thienopyridine core, improving metabolic resistance compared to unsubstituted analogs.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility Insights Bioactivity
Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate 239.25 4-OH, 5-COOEt Moderate (polar OH) Intermediate (no direct data)
Ethyl 4-(4-cyano-4-methylpiperidin-1-yl) analog 330 4-piperidine Low (bulky group) ALDH1A1 inhibition
Ethyl 7-cyclopropyl-2-(arylamino) analog ~350 7-cyclopropyl, 2-NHAr Low (lipophilic aryl) Inactive (antibacterial)
Ethyl 4-amino analog ~240 4-NH₂ High (polar NH₂) Anxiolytic/antidepressant

Notes:

  • Hydroxyl and amino groups improve solubility but may reduce membrane permeability.

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate involves the construction of the thieno[2,3-b]pyridine core followed by functionalization at the 4-position with a hydroxy group and esterification at the 5-carboxyl position.

  • The compound can be obtained as an intermediate in the synthesis of ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate by chlorination of the hydroxy derivative using phosphorus oxychloride (POCl₃) under reflux conditions.
  • The hydroxy group at the 4-position is often introduced by hydrolysis or selective substitution reactions starting from precursors such as 4-chlorothieno[2,3-b]pyridine derivatives or 4-cyano intermediates.

Detailed Preparation Procedure

Starting Materials

  • This compound is typically synthesized from thieno[2,3-b]pyridine derivatives bearing functional groups amenable to substitution or hydrolysis.
  • Common precursors include 4-chlorothieno[2,3-b]pyridine-5-carboxylate and 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile.

Key Reaction: Hydrolysis and Cyclization

  • The synthesis often involves the cyclization of substituted aniline derivatives with sulfur-containing reagents under thermal conditions to form the thieno[2,3-b]pyridine scaffold with an ester group at the 5-position and a hydroxy group at the 4-position.
  • For example, a thermal cyclization method involves heating substituted aniline derivatives in diphenyl ether at approximately 235 °C, followed by purification to yield this compound.

Chlorination to Derivatives (Optional Step)

  • The hydroxy group at the 4-position can be converted to a chloro substituent by refluxing with phosphorus oxychloride (POCl₃) at about 105 °C for 2 hours in dioxane, yielding ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate with high yield (~99%).
  • This reaction is typically conducted under an inert atmosphere to prevent side reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Thermal cyclization Substituted aniline in diphenyl ether 235 °C Until completion (monitored by TLC) Not specified Produces this compound
Chlorination of hydroxy compound POCl₃ in 1,4-dioxane 105 °C 2 hours 99 High yield; inert atmosphere recommended
Nucleophilic substitution (optional) Aromatic amines, heating neat or solvent 140 °C (neat) or reflux 2-4 hours Moderate to high For substitution of chlorine with amines

Mechanistic Insights and Notes

  • The cyclization step involves the formation of the fused thieno[2,3-b]pyridine ring system through intramolecular nucleophilic attack and ring closure facilitated by thermal energy.
  • Chlorination with POCl₃ proceeds via activation of the hydroxy group, replacing it with chlorine, which can then be further substituted by nucleophiles to diversify the compound's derivatives.
  • The hydroxy compound serves as a versatile intermediate for further functionalization, including nucleophilic aromatic substitution and oxidation/reduction reactions.

Summary Table of Preparation Route

Compound Reagents/Conditions Product Yield (%) Reference
Substituted aniline + sulfur source Thermal cyclization in diphenyl ether (235 °C) This compound Not specified
This compound + POCl₃ Reflux in dioxane at 105 °C for 2 h Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate 99
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate + amines Heating neat at 140 °C for 2-4 h 4-Amino derivatives Moderate to high

Research Findings and Applications of Preparation

  • The preparation of this compound is crucial for synthesizing various derivatives with biological activity, including antiviral and anticancer agents.
  • The high yield and reproducibility of the chlorination step make it a preferred method for generating reactive intermediates for further functionalization.
  • Thermal cyclization methods, although requiring high temperatures, provide a straightforward route to the core heterocyclic structure with good purity and yield.

Q & A

Q. What are the established synthetic routes for Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate?

The compound is typically synthesized via multi-step reactions. A common route involves:

  • Reduction : 2-Nitrothiophene is reduced with tin and hydrochloric acid to form bis-(2-thienylammonium) hexachlorostannate .
  • Condensation : Reacting with ethyl (ethoxymethylene) cyanoacetate in pyridine yields ethyl α-cyano-β-(N-2-thienylammonium) acrylate.
  • Cyclization : Refluxing in Dowtherm produces 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile .
  • Chlorination : Treatment with phosphorus oxychloride replaces the hydroxyl group with chlorine.
  • Nucleophilic displacement : Aromatic amines substitute the chlorine atom under solvent-free conditions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Spectroscopy : 1^1H NMR, 13^{13}C NMR, and IR spectroscopy validate the molecular framework and functional groups (e.g., ester, hydroxyl) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming inversion dimers) .

Q. What standard assays evaluate its biological activity?

  • Cytotoxicity : Tested against leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000) using IC50_{50} values .
  • Antiviral activity : Screened against HSV-1 via plaque reduction assays, comparing efficacy to reference drugs like acyclovir .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence biological activity?

Substituting the 2-chloro group with aryloxo or arylthio groups significantly impacts cytotoxicity. For example:

  • Phenol derivatives (e.g., compound 3b ) show IC50_{50} values of 2.58–4.49 µM against leukemia cells, attributed to enhanced hydrogen bonding with cellular targets .
  • Thiophenol derivatives exhibit reduced activity, suggesting steric or electronic factors limit target engagement .

Q. What strategies address contradictions in biological data across studies?

  • Assay standardization : Variations in cell lines (e.g., drug-sensitive vs. multidrug-resistant) or viral strains (e.g., HSV-1 KOS vs. clinical isolates) require controlled experimental replication .
  • Mechanistic profiling : Use kinase inhibition assays or transcriptomics to identify off-target effects that may explain divergent results .

Q. How can computational methods guide derivative design for improved pharmacokinetics?

  • Docking studies : Predict interactions with targets like DNA topoisomerases or viral polymerases to prioritize substitutions at the 4-hydroxyl or 5-carboxylate positions .
  • QSAR modeling : Correlate logP values with cytotoxicity data to optimize solubility and membrane permeability .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

  • Cyclization yield drops : Dowtherm reflux conditions may degrade intermediates; switching to microwave-assisted synthesis improves efficiency .
  • Chlorination side reactions : Excess phosphorus oxychloride can over-chlorinate the ring; stoichiometric control and low temperatures prevent byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate

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